Tubeimoside
Overview
Description
Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .
Synthesis Analysis
TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis
The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis
TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis
The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .Scientific Research Applications
Anti-Tumorigenic Effects
Tubeimoside 1, derived from the bulb of Bolbostemma paniculatum, has demonstrated potent anti-tumorigenic effects. It has been found effective in mouse skin carcinogenesis models, both through oral administration and topical application, suggesting its potential as a cancer chemoprevention agent (Yu et al., 1992).
Induction of Cell Cycle Arrest and Apoptosis
Research indicates that tubeimoside can induce cell cycle arrest and apoptosis in cancer cells. In a study on HeLa cells, tubeimoside displayed a strong growth inhibitory effect and induced significant changes in the cell cycle, leading to apoptosis (Yang et al., 2002).
Interaction with HepG2 Cells
A study using microscopic imaging and fluorescent spectra methods showed that Tubeimoside 1 (TBMS 1) affected HepG2 cells, a type of liver cancer cell. This interaction was characterized by the acceleration of cell death and growth inhibition, particularly in the G2/M phase of the cell cycle (Lin et al., 2014).
Effect on Glioma Cells
Tubeimoside-1 has been found to inhibit glioma cancer cell proliferation and induce apoptosis through various pathways. This includes modulation of the Bax/Bcl-2 ratio and the ROS/Cytochrome C/Caspase-3 pathway, highlighting its potential therapeutic application for glioma management (Jia et al., 2015).
Role in Signaling Pathways
A study on HepG2 cells showed that tubeimoside-1 induced apoptosis through activation of various pathways, including NF-κB, JNK, and p53 pathways, with associated oxidative stress and G₂/M cell cycle arrest. This detailed mechanism further supports its potential as an anti-cancer agent (Yin et al., 2011).
Structure-Activity Relationship in Anti-Tumor Effects
Research on the structure-activity relationship of tubeimosides reveals differences in their anti-inflammatory, antitumor, and antitumor-promoting effects. The study found varying degrees of efficacy and toxicity among different tubeimosides, with tubeimoside II showing promising results for cancer chemoprevention and chemotherapy (Yu et al., 2001).
Broad Pharmacological Properties
Tubeimoside-1 has been recognized for its wide range of pharmacological properties, including anti-cancer, anti-HIV, and anti-inflammatory effects. Its multifaceted pharmacological profile and anti-proliferative potential make it a significant subject in the field of herbal drugs (Zafar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-5-[(3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-8a-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKUXFXGOVHIM-NURBMQBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@@H]3C5=CC[C@H]6[C@]([C@@]5(C=C4)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C[C@](C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TBMS1 saponin | |
CAS RN |
102040-03-9 | |
Record name | Tubeimoside I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102040039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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